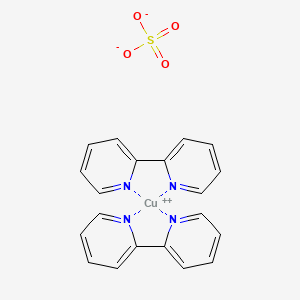
Bis(2,2'-bipyridine)coppersulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2’-bipyridine)coppersulfate is a coordination compound consisting of copper(II) ions coordinated with two 2,2’-bipyridine ligands and sulfate anions. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2’-bipyridine)coppersulfate typically involves the reaction of copper(II) sulfate with 2,2’-bipyridine in an aqueous or organic solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the bipyridine ligands with the copper ions. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of Bis(2,2’-bipyridine)coppersulfate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The compound is often produced in batch reactors, followed by purification and quality control steps to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Bis(2,2’-bipyridine)coppersulfate undergoes various chemical reactions, including:
Substitution: The bipyridine ligands can be substituted with other ligands, such as phosphines or amines, under appropriate reaction conditions.
Common Reagents and Conditions
Common reagents used in reactions involving Bis(2,2’-bipyridine)coppersulfate include reducing agents like sodium borohydride for reduction reactions and various ligands for substitution reactions. The reactions are typically carried out in solvents such as water, ethanol, or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield copper(I) complexes, while substitution reactions can produce a variety of copper(II) complexes with different ligands .
Scientific Research Applications
Bis(2,2’-bipyridine)coppersulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(2,2’-bipyridine)coppersulfate involves the coordination of the copper(II) center with the bipyridine ligands, which stabilizes the copper ion and enhances its reactivity. The compound can interact with various molecular targets, including enzymes and DNA, through coordination and redox mechanisms . These interactions can lead to the inhibition of enzyme activity or the induction of oxidative stress in cells .
Comparison with Similar Compounds
Bis(2,2’-bipyridine)coppersulfate can be compared with other similar compounds, such as:
Bis(2,2’-bipyridine)nickelsulfate: Similar coordination chemistry but with nickel(II) instead of copper(II).
Bis(2,2’-bipyridine)zincsulfate: Zinc(II) complexes with bipyridine ligands, often used in different catalytic applications.
Bis(2,2’-bipyridine)iron(II) sulfate: Iron(II) complexes with bipyridine, known for their redox properties and applications in catalysis.
Bis(2,2’-bipyridine)coppersulfate is unique due to the specific reactivity and stability conferred by the copper(II) center, making it particularly useful in redox reactions and biological applications .
Properties
Molecular Formula |
C20H16CuN4O4S |
|---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
copper;2-pyridin-2-ylpyridine;sulfate |
InChI |
InChI=1S/2C10H8N2.Cu.H2O4S/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;1-5(2,3)4/h2*1-8H;;(H2,1,2,3,4)/q;;+2;/p-2 |
InChI Key |
ZKFGKUJLQQLOSF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[O-]S(=O)(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


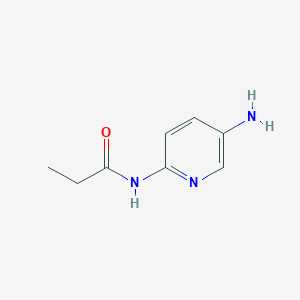
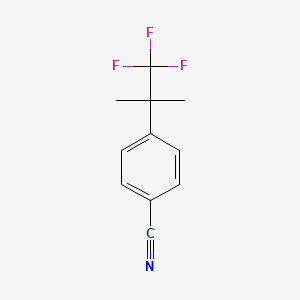
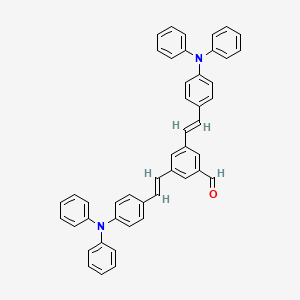

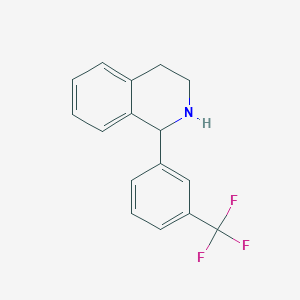
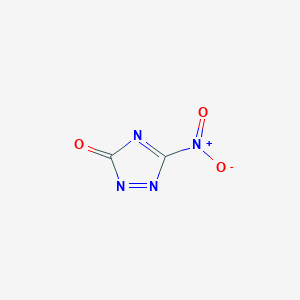
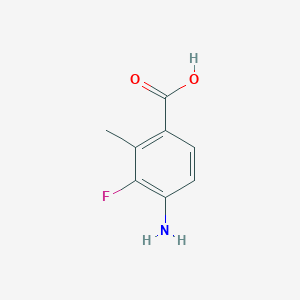
![(7S,8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13145523.png)
![5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol](/img/structure/B13145528.png)
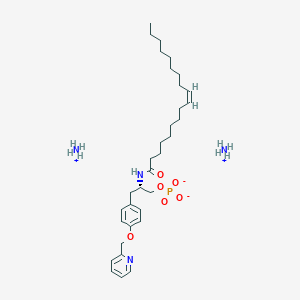
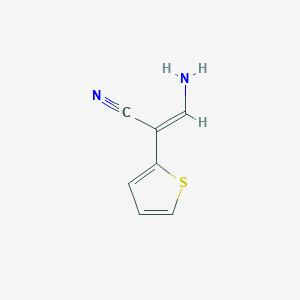

![(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride](/img/structure/B13145551.png)

